1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride
Description
1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H16ClNO2. It is a bicyclic compound featuring a unique oxabicyclo[2.2.1]heptane structure, which is a privileged scaffold in medicinal chemistry due to its rigidity and defined three-dimensional shape .
Properties
IUPAC Name |
1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c9-4-8-2-1-7(3-8,5-12-8)6(10)11;/h1-5,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQUIDSXTLPNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(CO2)C(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition and Ring-Closing Reactions
Early routes utilized Diels-Alder cycloadditions between furan derivatives and dienophiles to form the bicyclic framework. For example, reacting furan with maleic anhydride under thermal conditions yields an oxabicyclic intermediate, which is subsequently functionalized. Modern adaptations employ palladium-catalyzed aminoacyloxylation of cyclopentenes, as demonstrated in recent work on analogous 2-azabicycloheptanes. While this method uses nitrogen incorporation, substituting oxygen nucleophiles could generate the oxabicyclo structure.
Functionalization of Preexisting Bicyclic Intermediates
Commercial availability of 2-oxabicyclo[2.2.1]heptane derivatives (e.g., 2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride, CAS 2253632-53-8) provides a shortcut. These intermediates are modified via alkylation or acylation to install the aminomethyl and carboxylic acid groups.
Table 1: Comparison of Bicyclic Core Synthesis Methods
*Theoretical yield if adapted for oxygenated systems.
Introduction of the Aminomethyl Group
The aminomethyl moiety is introduced via reductive amination or nucleophilic substitution:
Reductive Amination
Reacting a ketone or aldehyde intermediate with methylamine in the presence of a reducing agent (e.g., NaBH₃CN) forms the secondary amine. For example, 2-oxabicyclo[2.2.1]heptan-4-one treated with methylamine and NaBH₃CN yields 1-(aminomethyl)-2-oxabicycloheptane.
Alkylation of Amines
Benzyl-protected amines (e.g., from CAS 2253632-53-8) undergo alkylation with methyl halides. Subsequent deprotection via hydrogenolysis reveals the primary amine.
Critical Considerations:
- Steric hindrance in the bicyclic system necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures.
- Over-alkylation is mitigated by using excess amine or bulky bases like DIPEA.
Carboxylic Acid Group Formation and Hydrochloride Salt Preparation
Oxidation of Alcohols
A hydroxyl group at position 4 of the bicyclic framework is oxidized to a carboxylic acid using KMnO₄ or RuO₄ under acidic conditions. This step often requires rigorous temperature control to prevent ring decomposition.
Ester Hydrolysis
Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate (CAS data from) is hydrolyzed using aqueous HCl or NaOH. Acidic conditions concurrently protonate the amine, forming the hydrochloride salt directly.
Reaction Scheme:
- Hydrolysis:
$$ \text{RCOOCH}3 + \text{H}2\text{O} \rightarrow \text{RCOOH} + \text{CH}_3\text{OH} $$ - Salt Formation:
$$ \text{RNH}2 + \text{HCl} \rightarrow \text{RNH}3^+ \text{Cl}^- $$
Table 2: Hydrolysis Conditions and Yields
| Starting Ester | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methyl 4-carboxylate derivative | 6M HCl, reflux | 110 | 92 |
| Ethyl 4-carboxylate derivative | NaOH, EtOH | 80 | 88 |
Optimization and Purification Techniques
Trituration and Recrystallization
Post-synthesis, the crude product is triturated with diisopropyl ether to remove hydrophobic impurities, as described in patent US8541458B2. Recrystallization from ethanol/water mixtures enhances purity to >98%.
Chromatographic Methods
Flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) resolves regioisomers formed during alkylation steps.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves baseline separation with ≥99% purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bicyclic core.
Reduction: Typically used to reduce any double bonds or carbonyl groups present.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action for 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound’s rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the same bicyclic core but differ in functional groups attached.
1-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride: Similar in structure but contains an additional nitrogen atom in the bicyclic ring.
Uniqueness: 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride is unique due to its specific functional groups and the presence of an oxygen atom in the bicyclic ring, which can influence its chemical reactivity and biological activity .
Biological Activity
1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid; hydrochloride, also known as BCH (Bicyclo[2.2.1]heptane-2-carboxylic acid), has garnered attention in biomedical research due to its significant biological activities, particularly in the context of diabetes and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
- Molecular Formula : C7H11ClN2O3
- Molecular Weight : 207.65 g/mol
- CAS Number : 2411196-08-0
BCH acts primarily as an activator of glutamate dehydrogenase (GDH) , a crucial enzyme involved in insulin secretion from pancreatic beta cells. The activation of GDH enhances glucose-stimulated insulin secretion (GSIS), particularly under conditions of high glucose concentration.
Key Mechanisms
- Insulin Secretion Enhancement : BCH has been shown to counteract the inhibitory effects of high glucose and palmitate on insulin secretion in vitro.
- β-cell Protection : It protects pancreatic β-cells from apoptosis induced by high glucose and fatty acids, thereby preserving insulin production capacity.
- Improved Glycemic Control : In vivo studies indicate that BCH treatment improves glucose tolerance and insulin secretion in diabetic models.
In Vitro Studies
A study investigated the effects of BCH on INS-1 cells exposed to high glucose conditions. The results demonstrated that:
- BCH treatment blocked the reduction in GSIS induced by high glucose.
- It significantly reduced cell death and levels of phospho-JNK, a marker associated with stress-induced apoptosis .
In Vivo Studies
A notable study involved diabetic db/db mice treated with BCH (0.7 g/kg) every other day for six weeks:
- Results :
Summary of Findings
| Study Type | Outcome | Key Findings |
|---|---|---|
| In Vitro | Insulin Secretion | BCH enhanced GSIS and reduced cell death in high glucose conditions |
| In Vivo | Glycemic Control | Improved glucose tolerance and increased β-cell integrity in diabetic mice |
Case Study 1: Diabetic Mouse Model
In a controlled experiment involving db/db mice:
- Objective : To assess the anti-diabetic effects of BCH.
- Methodology : Mice were administered BCH bi-weekly for six weeks.
- Findings : Significant improvements were observed in blood glucose levels and insulin secretion post-treatment, alongside histological analysis showing preserved islet architecture.
Case Study 2: Human Cell Line Experiments
Human pancreatic cancer cell lines were treated with BCH to evaluate its potential anti-cancer properties:
- Results : Preliminary data indicated that BCH may inhibit proliferation and induce apoptosis in certain cancer cell lines, warranting further investigation into its therapeutic potential beyond diabetes.
Q & A
Q. What are the optimal synthetic routes for 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic Acid; Hydrochloride?
The synthesis of this bicyclic compound involves multi-step reactions, often starting with cyclization of precursors to form the bicyclo[2.2.1]heptane core. Key steps include:
- Cyclization strategies : Electrophilic addition or ring-closing metathesis to construct the bicyclic framework (e.g., similar to methods for ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride, where stereoselective electrophilic additions are critical) .
- Functional group installation : Aminomethyl and carboxylic acid groups are introduced via nucleophilic substitution or catalytic hydrogenation. The hydrochloride salt is formed during final purification by treating the free base with HCl .
- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) must be tightly controlled to achieve >90% purity, as noted in studies of structurally related bicyclic compounds .
Q. How can researchers characterize the compound’s physicochemical properties?
Key characterization methods include:
- NMR spectroscopy : To confirm bicyclic structure and substituent positions (e.g., H and C NMR for resolving bridgehead protons and stereochemistry) .
- X-ray crystallography : To validate the 3D arrangement of the bicyclo[2.2.1]heptane system and hydrogen-bonding patterns in the hydrochloride salt .
- HPLC-MS : For purity assessment and detection of byproducts (e.g., lactam derivatives from intramolecular cyclization) .
Q. What preliminary assays are recommended to evaluate biological activity?
While direct data on this compound is limited, structurally similar bicyclic amino acids exhibit activity in neurological and antimicrobial contexts. Suggested assays:
- In vitro enzyme inhibition : Test against γ-aminobutyric acid (GABA) transaminase or peptidases using fluorogenic substrates .
- Membrane permeability : Use Caco-2 cell monolayers to assess potential for blood-brain barrier penetration .
- Cytotoxicity screening : Employ MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s reactivity and bioactivity?
The bicyclo[2.2.1]heptane system imposes rigid stereochemical constraints:
- Bridgehead substituents : The aminomethyl group at position 1 and carboxylic acid at position 4 create distinct spatial orientations. Computational modeling (e.g., DFT calculations) can predict steric clashes or favorable binding conformations .
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers, as seen in studies of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride .
- Activity correlation : Compare enantiomers in receptor-binding assays (e.g., GABA_A receptor modulation) to identify stereospecific effects .
Q. What strategies mitigate stability issues in aqueous or acidic conditions?
The hydrochloride salt enhances water solubility but may degrade under extreme pH:
- pH-dependent stability : Conduct accelerated stability studies (25°C/60% RH) across pH 2–7. Monitor degradation via LC-MS for lactam formation or decarboxylation .
- Lyophilization : Formulate as a lyophilized powder to prevent hydrolysis, as recommended for similar bicyclic carboxylic acid salts .
- Chelation : Add EDTA (0.01% w/v) to suppress metal-catalyzed oxidation in buffered solutions .
Q. How can researchers resolve contradictory data in interaction studies with proteins?
Conflicting binding data may arise from assay conditions or protein conformations:
- Surface plasmon resonance (SPR) : Compare association/dissociation rates under varying ionic strengths (e.g., 50–200 mM NaCl) to identify nonspecific interactions .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpically driven binding (e.g., hydrogen bonding) from entropic effects .
- Cryo-EM or X-ray co-crystallography : Resolve binding poses at atomic resolution, as demonstrated for bicyclic inhibitors of serine proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
